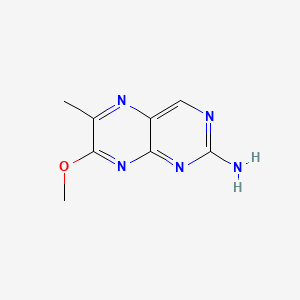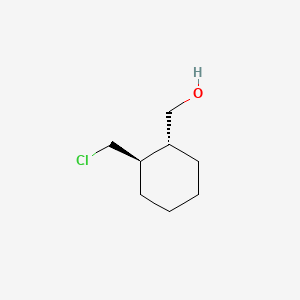![molecular formula C13H15NO3 B571180 [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate CAS No. 111234-47-0](/img/structure/B571180.png)
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate: is an organic compound with a complex structure that includes both an amino group and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(3-amino-3-oxopropyl)phenol, which is then esterified with 2-methylpropenoic acid under acidic conditions to form the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, often involving catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional group allows it to participate in polymerization reactions, leading to materials with desirable mechanical and chemical properties .
Wirkmechanismus
The mechanism of action of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate
- 4-(3-amino-3-oxopropyl)phenyl acetate
- 4-(3-amino-3-oxopropyl)phenyl butyrate
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the 2-methylpropenoate ester group. This functional group enhances its ability to participate in polymerization reactions and increases its potential as a drug precursor .
Eigenschaften
CAS-Nummer |
111234-47-0 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.267 |
IUPAC-Name |
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-9(2)13(16)17-11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7H,1,5,8H2,2H3,(H2,14,15) |
InChI-Schlüssel |
MALFNLJAVANQBE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC(=O)N |
Synonyme |
2-Methylpropenoic acid 4-(3-amino-3-oxopropyl)phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-imidazol-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B571100.png)
![1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI)](/img/new.no-structure.jpg)
![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)
![(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571104.png)





![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)
![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
